Ethyl 3-oxoisoindoline-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(13)12-9/h3-6,9H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNMJOZXCUKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226633 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20361-10-8 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20361-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Oxoisoindoline 1 Carboxylate
Reactions at the Ester Moiety
The ethyl carboxylate group at the C1 position is a classic ester functionality and undergoes reactions typical of this class, primarily through nucleophilic acyl substitution.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For Ethyl 3-oxoisoindoline-1-carboxylate, treatment with an alcohol (R-OH) under catalytic conditions will replace the ethyl group (-OCH2CH3) with a new alkoxy group (-OR), forming a new ester and releasing ethanol (B145695). wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process; using the new alcohol as a solvent or removing the ethanol by-product can drive the reaction to completion. wikipedia.org
Acid-Catalyzed Mechanism: The reaction proceeds by protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, ethanol is eliminated, and deprotonation of the new carbonyl yields the final transesterified product. masterorganicchemistry.com
Base-Catalyzed Mechanism: A strong base (e.g., an alkoxide matching the incoming alcohol) deprotonates the alcohol, increasing its nucleophilicity. wikipedia.org The resulting alkoxide ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the product. masterorganicchemistry.com
Table 1: Potential Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (cat.) or NaOCH₃ | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (cat.) or NaOCH(CH₃)₂ | Isopropyl 3-oxoisoindoline-1-carboxylate |
| Benzyl (B1604629) alcohol (BnOH) | H₂SO₄ (cat.) or NaOBn | Benzyl 3-oxoisoindoline-1-carboxylate |
Reductions and Nucleophilic Additions to the Ester
The ester group can be reduced or can react with potent carbon nucleophiles.
Reduction to an Alcohol: Esters are resistant to reduction by mild agents like sodium borohydride (B1222165) but are readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca The reaction with LiAlH₄ reduces the ester to a primary alcohol. ucalgary.calibretexts.org The process involves a nucleophilic acyl substitution where a hydride ion displaces the ethoxide group to form an intermediate aldehyde. ucalgary.ca This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to yield the primary alcohol, (3-oxoisoindolin-1-yl)methanol, after an acidic workup. ucalgary.calibretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that react with esters to produce tertiary alcohols. The reaction proceeds through two successive nucleophilic additions. The first addition leads to a tetrahedral intermediate that collapses to form a ketone, expelling the ethoxide leaving group. This intermediate ketone is highly reactive towards the organometallic reagent and immediately undergoes a second nucleophilic addition to form a tertiary alcohol upon acidic workup. It is generally not possible to stop the reaction at the ketone stage.
Table 2: Reduction and Nucleophilic Addition at the Ester
| Reagent | Product after Workup | Product Class |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (3-Oxoisoindolin-1-yl)methanol | Primary Alcohol |
| Methylmagnesium Bromide (CH₃MgBr) | 1-(1-Hydroxy-1-methylethyl)isoindolin-3-one | Tertiary Alcohol |
| Phenyllithium (PhLi) | 1-(Hydroxydiphenylmethyl)isoindolin-3-one | Tertiary Alcohol |
Reactivity of the Ketone Functionality
The ketone at the C3 position is part of a five-membered lactam (a cyclic amide). Its reactivity is influenced by the adjacent nitrogen atom, whose lone pair can be delocalized into the carbonyl group, reducing its electrophilicity compared to a simple ketone. However, it remains a key site for chemical transformations.
Condensation and Derivatization at the Carbonyl Group
The ketone functionality and its adjacent methylene (B1212753) group (at C2, if present, though the specified molecule has a methine at C1) are sites for condensation reactions. More relevantly for this structure, the carbonyl group itself can condense with nitrogen nucleophiles, and the adjacent C-H bond at the C1 position can exhibit acidity.
Condensation Reactions: Research on related 3-oxoisoindoline structures shows they undergo condensation reactions with various reagents. For instance, 3-imino-1-oxoisoindoline, a related compound, reacts with amines in condensation reactions. proquest.comsurrey.ac.uk While the C1 position of this compound is fully substituted, if a related structure with a proton at C1 existed, it could undergo base-catalyzed aldol (B89426) or Claisen-type condensations. More applicable are reactions like the Knoevenagel condensation, which involves the reaction of a carbonyl with an active methylene compound. nih.gov
Derivatization: The ketone can react with primary amines (R-NH₂) under acidic catalysis to form an imine (Schiff base) derivative at the C3 position. This involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Transformations Involving the Isoindoline (B1297411) Nitrogen Atom
The nitrogen atom in the isoindolinone ring is part of a lactam. Its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic and nucleophilic than a typical amine. However, it can still participate in certain reactions.
N-Alkylation/N-Arylation: The N-H proton of the lactam is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized anion. This anion is a potent nucleophile and can react with electrophiles like alkyl halides or aryl halides (in the presence of a suitable catalyst, e.g., in a Buchwald-Hartwig amination) to form N-substituted isoindolinones. nih.gov This is a common strategy for functionalizing the nitrogen of lactam rings.
Hydrolysis: Under harsh conditions, such as refluxing with strong aqueous acid (e.g., HCl) or base (e.g., NaOH), the amide bond of the lactam can be hydrolyzed. This reaction would cleave the five-membered ring to yield a substituted 2-carboxybenzylamine derivative.
Table 4: Reactions at the Isoindoline Nitrogen
| Reagent(s) | Reaction Type | Product |
|---|---|---|
| 1. NaH; 2. CH₃I | N-Alkylation | Ethyl 2-methyl-3-oxoisoindoline-1-carboxylate |
| 1. NaH; 2. BnBr | N-Alkylation | Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate |
| NaOH (aq), Δ | Amide Hydrolysis | 2-((1-carboxy-2-ethoxy-2-oxoethyl)aminomethyl)benzoic acid (as sodium salt) |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the isoindolinone ring, being part of a lactam, exhibits moderate nucleophilicity and can undergo both alkylation and acylation under appropriate conditions.
N-Alkylation: The alkylation of the lactam nitrogen typically requires deprotonation with a suitable base to form the corresponding N-anion, which then acts as a nucleophile towards an alkylating agent. While specific examples for this compound are not extensively documented, the reactivity is analogous to that of related lactam and indole (B1671886) systems. researchgate.net The process generally involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or acetone, followed by the addition of an alkyl halide (e.g., ethyl iodide, benzyl bromide).
N-Acylation: The N-acylation of lactams like this compound introduces an acyl group onto the nitrogen atom. This transformation is typically achieved using activated carboxylic acid derivatives such as acyl chlorides or anhydrides. mdpi.com These reactions are often carried out in the presence of a base, like pyridine, to neutralize the acid byproduct. mdpi.com Lewis acid catalysis has also been shown to promote N-acylation of less nucleophilic amides and carbamates. chim.it More recent methods have explored the use of thioesters as stable acyl sources for the N-acylation of related heterocycles like indoles, a reaction that proceeds at elevated temperatures with a base such as cesium carbonate. beilstein-journals.org A study on N-acyl amino acid analogs identified N-oleoyl-isoindoline-1-carboxylate as a compound with significant bioactivity, underscoring the importance of N-acylated derivatives of this scaffold. nih.gov
| Reaction Type | Reagents & Conditions | Product Type | Reference Analogy |
| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-3-oxoisoindoline-1-carboxylate | researchgate.net |
| N-Acylation | Acyl Chloride (R-COCl), Pyridine | N-Acyl-3-oxoisoindoline-1-carboxylate | mdpi.comchim.it |
| N-Acylation | Thioester (R-COSMe), Cs₂CO₃, Xylene, 140°C | N-Acyl-3-oxoisoindoline-1-carboxylate | beilstein-journals.org |
Nitrogen-Centered Rearrangements
Nitrogen-centered rearrangements involving the lactam nitrogen of this compound are not widely reported in the literature. However, classical amide rearrangements could theoretically be applied. For instance, the Hofmann rearrangement involves the treatment of a primary amide with bromine or chlorine in the presence of a strong base to yield a primary amine with one less carbon atom. Applying this to the isoindolinone system is complex and would require cleavage of the lactam ring. Photo-induced two-carbon ring expansion reactions have been studied for N-alkenyl lactams, suggesting that under specific photochemical conditions, skeletal rearrangements of isoindolinone derivatives could be possible. rsc.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring
The benzene ring of the isoindolinone core is susceptible to both electrophilic and nucleophilic substitution, although its reactivity is modulated by the fused lactam ring.
Nucleophilic Aromatic Substitution (NAS): For a nucleophilic aromatic substitution to occur on the benzene ring, a good leaving group (e.g., a halide) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group are typically required. wikipedia.orglibretexts.org In the absence of such activating groups, the benzene ring of this compound is not sufficiently electron-poor to undergo NAS under standard conditions. If a derivative, such as 6-chloro-5-nitro-ethyl 3-oxoisoindoline-1-carboxylate, were used, a nucleophile could displace the chloride, with the negative charge of the intermediate Meisenheimer complex being stabilized by the nitro group and the ring's carbonyl. wikipedia.orgyoutube.com
Radical Reactions and Photochemical Transformations
The isoindolinone scaffold can participate in reactions involving radical intermediates, particularly when initiated by light.
Radical Reactions: The N-H bond of the lactam can be a site for hydrogen atom abstraction to form an N-centered radical. Photochemical methods using a photocatalyst like 4CzIPN can facilitate the generation of N-lactam radicals under mild conditions, which can then engage in further reactions, such as addition to heteroaromatic systems. unimi.it Additionally, radical cyclization is a powerful method for forming the isoindolinone ring itself. For example, Ugi-4CR adducts can undergo an aromatic radical cyclization promoted by persulfate and TEMPO to yield polysubstituted isoindolinones. acs.org This indicates that the aromatic ring can act as a radical acceptor in cyclization reactions. mdpi.com
Photochemical Transformations: Besides radical generation, photochemical energy can induce other transformations. Photo-induced ring expansion of N-alkenyl lactams has been reported, which could potentially be applied to derivatives of this compound to access larger ring systems. rsc.org These reactions often proceed through excited states and can lead to unique skeletal rearrangements not accessible through thermal methods.
| Reaction Type | Key Reagents/Conditions | Intermediate | Product Type | Reference |
| N-Centred Radical Formation | Photocatalyst (e.g., 4CzIPN), Blue Light | N-Lactam Radical | N-Arylated Lactam | unimi.it |
| Radical Cyclization | (NH₄)₂S₂O₈, TEMPO | Aryl Radical | Fused Isoindolinone | acs.org |
| Photochemical Ring Expansion | UV Light (on N-alkenyl derivative) | Excited State | Expanded Ring System | rsc.org |
Detailed Mechanistic Pathway Elucidation
Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes.
Transition State Analysis and Reaction Coordinate Studies
For NAS: The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The transition state leading to this intermediate is the rate-determining step, and its energy is lowered by the presence of electron-withdrawing groups that stabilize the developing negative charge. masterorganicchemistry.com
For EAS: The mechanism involves the formation of a cationic intermediate, the arenium ion or sigma complex, where the aromaticity is temporarily broken. masterorganicchemistry.com The rate-determining step is the attack of the aromatic π-system on the electrophile. The stability of the transition state leading to the arenium ion determines the regioselectivity, with resonance stabilization favoring ortho and para attack for rings with electron-donating groups.
Role of Intermediates and Reaction Conditions
The intermediates formed and the conditions employed are crucial in directing the course of a reaction.
N-Acylation/Alkylation: In N-alkylation, the formation of the N-anion intermediate is critical and is controlled by the choice of base and solvent. In N-acylation reactions catalyzed by Lewis acids, a complex between the Lewis acid and the acylating agent or the lactam carbonyl can be a key intermediate, enhancing the electrophilicity of the system. chim.it
Aromatic Substitution: In EAS, the generation of a potent electrophile is often the first step, controlled by the choice of catalyst (e.g., H₂SO₄ for nitration). masterorganicchemistry.com The arenium ion intermediate's stability dictates the product distribution. In NAS, the stability of the Meisenheimer complex intermediate is paramount. The solvent and nature of the nucleophile can significantly influence the reaction rate and outcome. wikipedia.org
Radical/Photochemical Reactions: In photoredox catalysis, the reaction is initiated by the photoexcitation of the catalyst, which then engages in single-electron transfer (SET) with the substrate to form a radical ion intermediate. unimi.it The subsequent steps (e.g., fragmentation, radical addition) are dependent on the structure of this intermediate and the other species present in the reaction mixture. Reaction conditions such as the choice of photocatalyst, solvent, and wavelength of light are critical variables.
Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Oxoisoindoline 1 Carboxylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of ethyl 3-oxoisoindoline-1-carboxylate. A full suite of 1D and 2D NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. The ¹H NMR spectrum typically reveals signals for the aromatic protons on the isoindolinone core, the methine proton at the C1 position, and the methylene (B1212753) and methyl protons of the ethyl ester group. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, shows distinct resonances for the carbonyl carbons (lactam and ester), the aromatic carbons, and the aliphatic carbons.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity within the molecule. science.govweebly.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edupressbooks.pub It is used to trace the proton-proton networks within the aromatic ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J C-H coupling). sdsu.edupressbooks.pubyoutube.com It allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²J or ³J coupling). sdsu.edupressbooks.pubyoutube.com It is instrumental in piecing together the entire molecular structure by connecting fragments. For instance, HMBC correlations would be expected from the proton at C1 to the ester carbonyl carbon and to carbons within the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are directly bonded. science.govresearchgate.net This is vital for conformational and stereochemical analysis.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core Structure Data is based on characteristic values for isoindolinone and ester derivatives.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |
| Lactam N-H | ~8.0 - 9.0 (broad singlet) | - | C3 (C=O), C1, C7a |
| Aromatic H (4 positions) | ~7.4 - 7.8 (multiplets) | ~122 - 133 | Adjacent and geminal aromatic carbons, C3 (C=O) |
| C1-H (methine) | ~5.0 - 5.5 (singlet/doublet) | ~60 - 65 | Ester C=O, C3 (C=O), C3a, C7a, Ester CH₂ |
| Ester -O-CH₂- | ~4.1 - 4.3 (quartet) | ~61 - 63 | Ester C=O, Ester CH₃, C1 |
| Ester -CH₃ | ~1.2 - 1.4 (triplet) | ~14 - 15 | Ester CH₂ |
| C3 (Lactam C=O) | - | ~167 - 170 | - |
| Ester C=O | - | ~170 - 173 | - |
| Aromatic C (quaternary) | - | ~132 - 145 | - |
Note: Chemical shifts can vary depending on the solvent and specific substitution on the aromatic ring.
For derivatives of this compound with additional stereocenters, NMR spectroscopy, particularly NOESY, is essential for determining the relative stereochemistry. researchgate.netnih.gov The presence or absence of NOE cross-peaks between specific protons provides direct evidence of their spatial proximity, allowing for the assignment of syn or anti configurations. For example, an NOE between the proton at C1 and a substituent on the nitrogen atom or the aromatic ring would define their relative orientation.
Dynamic NMR (DNMR) studies can be used to investigate conformational flexibility, such as ring inversion or restricted rotation around single bonds. unibas.it By analyzing changes in the NMR spectra at different temperatures, the energy barriers for these conformational interchanges can be determined. unibas.it In complex cases, computational modeling (DFT) is often used in conjunction with experimental NMR data to predict the most stable conformers and to help assign the correct stereoisomer by comparing calculated and experimental chemical shifts. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information for structural elucidation: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures. nih.gov
High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₁H₁₁NO₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 206.0761 Da. An experimentally determined mass that matches this value confirms the elemental composition.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. researchgate.net The fragmentation pattern of this compound is expected to show characteristic losses related to the ester and lactam functionalities. libretexts.orgslideshare.net
Table 2: Predicted Fragmentation Pattern for this compound
| Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |
| 177 | C₂H₅ | Loss of the ethyl radical from the ester group. |
| 160 | C₂H₅O• | Cleavage of the C-O bond to lose the ethoxy radical. |
| 132 | C₂H₅O₂C• | Loss of the entire carbethoxy group (-COOEt). |
| 133 | C₂H₄O₂ | Loss of ethyl acetate (B1210297) via a rearrangement, or loss of the ester group with hydrogen transfer. |
| 104 | C₃H₃O₂ | Fragmentation of the isoindolinone ring, potentially corresponding to a benzoyl or related ion. |
This table represents predicted fragmentations based on common fragmentation rules for esters and lactams. libretexts.orgyoutube.com
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. pressbooks.publibretexts.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.
The presence of two carbonyl groups (lactam and ester) is a key feature. The lactam C=O stretch typically appears at a lower wavenumber than a standard ketone due to resonance with the nitrogen atom, while the ester C=O stretch appears at a higher frequency. libretexts.org The N-H stretch of the lactam is also a characteristic feature.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Lactam N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (from ethyl) | Stretch | 2850 - 2980 | Medium |
| Ester C=O | Stretch | ~1735 - 1750 | Strong |
| Lactam C=O (Amide I band) | Stretch | ~1680 - 1710 | Strong |
| Aromatic C=C | Stretch | ~1450 - 1600 | Variable |
| C-O (Ester) | Stretch | ~1150 - 1250 | Strong |
| N-H | Bend | ~1550 | Medium |
Data compiled from typical values for substituted isoindolinones and esters. nih.govmdpi.comresearchgate.net
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
The electronic absorption and fluorescence characteristics of this compound are dictated by the π-electron system of the isoindolinone core. The benzene (B151609) ring fused to the five-membered lactam ring constitutes the primary chromophore.
It is anticipated that the UV-Vis spectrum of this compound in a suitable organic solvent, such as ethanol (B145695) or acetonitrile, would exhibit absorption bands in the ultraviolet region. Typically, aromatic systems like the one present in this molecule show π-π* transitions. One would expect to observe a strong absorption band at shorter wavelengths, likely below 250 nm, and one or more weaker bands at longer wavelengths, possibly in the 270-300 nm range. These absorptions correspond to electronic transitions to higher energy states.
Regarding fluorescence, many isoindolinone derivatives are known to be fluorescent. rsc.orgresearchgate.net The emission properties are highly dependent on the molecular structure, substitution pattern, and the surrounding environment. For this compound, upon excitation at its absorption maximum, one might expect to observe fluorescence emission at a longer wavelength (a phenomenon known as Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, would be a key parameter to determine. For some complex, fused isoindolinone derivatives, solid-state fluorescence has been reported with quantum yields reaching up to 32%. rsc.orgresearchgate.net The fluorescence of isoquinoline (B145761) derivatives, which share some structural similarities, has also been noted, with emission maxima varying based on substitution. nih.govnih.gov
A hypothetical data table for the photophysical properties is presented below, based on typical values for related compounds.
| Property | Expected Value |
| λ_max (abs) (nm) | ~280-320 |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~1,000-10,000 |
| λ_max (em) (nm) | ~350-450 |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.5 |
X-Ray Crystallography for Solid-State Structure Determination
A single crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking. For instance, studies on other isoindolinone derivatives have detailed the planarity of the isoindolinone ring system and the orientation of various substituents.
Absolute Configuration Assignment and Conformation in Crystalline State
This compound possesses a stereocenter at the C1 position of the isoindoline (B1297411) ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-Ethyl 3-oxoisoindoline-1-carboxylate. If a single enantiomer is synthesized and crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths.
A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from such a study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~5-8 |
| c (Å) | ~15-18 |
| β (°) ** | ~90-100 |
| Volume (ų) | ~1000-1500 |
| Z | 4 |
| Calculated Density (g/cm³) ** | ~1.3-1.4 |
Theoretical and Computational Studies on Ethyl 3 Oxoisoindoline 1 Carboxylate
Quantum Chemical Calculations of Molecular Structure and Conformations
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational flexibility of Ethyl 3-oxoisoindoline-1-carboxylate. These calculations solve the Schrödinger equation, or an approximation of it, to determine the molecule's geometry and energy.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including isoindolinone derivatives. nih.govmdpi.com This approach is favored for its balance of accuracy and computational cost. DFT calculations are used to optimize the molecular geometry, finding the most stable arrangement of atoms in space. For complex molecules like this compound, which has a flexible ethyl ester group, DFT can be used to explore different conformations and identify the lowest-energy conformer.
Studies on related isoindolinone and isoindoline-1,3-dione structures frequently employ DFT methods to correlate theoretical data with experimental results, such as those from IR and NMR spectroscopy. nih.gov The choice of the functional and basis set is critical for the accuracy of DFT calculations. nih.govmdpi.com For isoindolinone derivatives, a common approach involves using hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p) or more extensive ones like 6-311G(d,p) for higher accuracy. nih.govtandfonline.com
Interactive Table 1: Common DFT Functionals and Basis Sets for Heterocyclic Compounds
| Method Component | Examples | Description |
|---|---|---|
| DFT Functional | B3LYP, M06-2X, PBE0, ωB97XD | Approximates the exchange-correlation energy, which accounts for quantum mechanical effects. B3LYP is a widely used hybrid functional. |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | A set of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more flexibility and higher accuracy. |
Beyond DFT, other quantum mechanical methods are available for molecular structure analysis.
Ab Initio Methods: These methods solve the Hartree-Fock equations from "first principles" without using empirical parameters. libretexts.org While highly accurate, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are computationally very demanding and are typically reserved for smaller systems or for benchmarking results from less expensive methods like DFT.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org Methods such as AM1, PM3, and PM7 are significantly faster than DFT or ab initio calculations. wikipedia.orgnih.gov This speed allows for the rapid exploration of the potential energy surface, making them suitable for initial conformational searches of flexible molecules before refining the structures with more accurate DFT calculations. However, their reliance on parameterization means their accuracy can be variable if the molecule under study differs significantly from the compounds used for parameterization. nih.govyoutube.com
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. mdpi.comresearchgate.net
For a reaction involving this compound, such as its synthesis via intramolecular cyclization or its participation in a subsequent transformation, computational modeling can provide deep mechanistic insights. The process involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any proposed intermediates.
Finding Transition States (TS): Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the reaction coordinate.
Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants. This value is directly related to the reaction rate, as described by the Arrhenius equation. A lower activation energy implies a faster reaction.
By modeling different possible pathways, researchers can determine the most energetically favorable mechanism. mdpi.com Furthermore, kinetic models can be developed based on the calculated activation energies to simulate the reaction progress over time under various conditions, such as temperature and pressure. researchgate.netnih.gov This predictive power is crucial for optimizing reaction conditions and designing new synthetic routes.
Calculation of Activation Barriers and Reaction Energetics
The calculation of activation barriers (Ea) and reaction energetics (such as enthalpy and Gibbs free energy changes) is fundamental to predicting the feasibility and kinetics of chemical reactions. For isoindolinone derivatives, these calculations are often employed to understand their synthesis and reactivity.
Theoretical studies on the formation of the isoindolinone ring system, for instance, through intramolecular cyclization reactions, often involve mapping the potential energy surface of the reaction pathway. This involves identifying the structures of the reactants, transition states, and products. The energy difference between the reactants and the transition state defines the activation barrier, which is a critical parameter for determining the reaction rate.
While specific data for this compound is not present, analogous calculations on related systems provide insight. For instance, in the study of the ring-chain isomerization of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines, DFT calculations at the B3LYP/6--31G* level were used to determine the relative enthalpies and free energies of isomers and the transition states connecting them. researchgate.net Such calculations are directly applicable to understanding potential rearrangements or reactions of the isoindolinone ring in this compound.
Table 1: Illustrative Activation and Reaction Energies for a Hypothetical Reaction of an Isoindolinone Derivative
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
| Reactant to Transition State 1 | Activation Energy (Ea) | +15.2 |
| Transition State 1 to Intermediate | Reaction Energy (ΔE) | -5.8 |
| Intermediate to Transition State 2 | Activation Energy (Ea) | +10.5 |
| Transition State 2 to Product | Reaction Energy (ΔE) | -25.0 |
| Overall Reaction | Overall Reaction Energy (ΔE) | -30.8 |
This table is illustrative and based on typical values found in computational studies of heterocyclic reactions; it does not represent experimental data for this compound.
Solvent Effects and Catalysis Modeling
Solvent plays a crucial role in the outcome of many chemical reactions, influencing reaction rates and even altering reaction pathways. numberanalytics.comnumberanalytics.com Computational models are vital for understanding these effects at a molecular level. Solvent effects are typically modeled using either implicit or explicit solvent models. ucsb.edu
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. ucsb.edu
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical in some reactions. ucsb.edu
In the context of isoindolinone chemistry, modeling solvent effects is important for predicting how the polarity of the reaction medium will affect synthesis or subsequent reactions. For example, a study on the cycloaddition of indoline-2-one with a fullerene derivative utilized DFT with a self-consistent reaction field (SCRF) to investigate the influence of various solvents on the reaction's stability and energy barriers. researchgate.net The study found that the thermodynamic and kinetic stability of the product was proportional to the dielectric constant of the solvent. researchgate.net This type of computational approach would be highly relevant for studying the reactivity of this compound in different solvent environments.
Catalysis modeling also relies heavily on computational methods. For reactions involving isoindolinone derivatives, theoretical studies can be used to understand how a catalyst interacts with the substrate, stabilizes the transition state, and lowers the activation energy. This is applicable to both metal-catalyzed and organocatalyzed reactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. acs.orgnih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming the structure of newly synthesized compounds. acs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical calculations on isoindolinone-1,3-dione derivatives have been performed to compute their ¹H and ¹³C NMR isotropic values, which can then be compared with experimental data to validate the proposed structures. acs.orgnih.gov For this compound, such calculations would predict the chemical shifts for the protons and carbons of the isoindolinone core, the ethyl ester group, and the substituent at the 1-position.
IR Frequencies: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. acs.org These calculations help in assigning the vibrational modes of the molecule to specific functional groups. For instance, the characteristic carbonyl (C=O) stretching frequencies of the lactam and ester groups in this compound could be predicted. In a study of isoindoline-1,3-dione derivatives, the calculated IR spectra showed the characteristic carbonyl group bands of the imide ring in the range of 1699 to 1779 cm⁻¹. acs.org It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific approximations.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for an Isoindolinone Derivative
| Parameter | Functional Group | Predicted Value | Experimental Value |
| ¹³C NMR (δ, ppm) | Lactam C=O | 168.5 | 167.9 |
| Aromatic C | 122.0 - 145.0 | 121.5 - 144.8 | |
| Ester C=O | 171.2 | 170.6 | |
| ¹H NMR (δ, ppm) | Aromatic H | 7.5 - 8.0 | 7.4 - 7.9 |
| N-H | 8.5 | 8.4 | |
| IR (cm⁻¹) | Lactam C=O Stretch | 1705 | 1690 |
| N-H Stretch | 3250 | 3230 | |
| C-O Stretch | 1250 | 1242 |
This table is a hypothetical representation to illustrate the correlation between predicted and experimental data for a molecule structurally related to this compound.
Applications of Ethyl 3 Oxoisoindoline 1 Carboxylate in Advanced Chemical Synthesis
As a Versatile Building Block in Heterocyclic Chemistry
The isoindolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and serves as a foundational element for the synthesis of a wide range of heterocyclic compounds. The presence of the lactam nitrogen, the carbonyl group, and the reactive C1-position holding the carboxylate group in Ethyl 3-oxoisoindoline-1-carboxylate offers multiple sites for chemical modification and annulation reactions.
Researchers have demonstrated that the core isoindolinone structure can undergo various transformations to yield more complex fused heterocyclic systems. For instance, acid-catalyzed intramolecular reactions of substituted isoindolinone derivatives have been shown to produce novel fungicidal morpholines and 6H-isochromeno-[4,3-b]-pyridin-6-ones. rsc.org This highlights the capacity of the isoindolinone framework to be rearranged and cyclized into different heterocyclic scaffolds. Furthermore, palladium-catalyzed C-H carbonylation of related benzylamine (B48309) precursors provides a direct route to the isoindolinone core itself, which can then be subjected to further derivatization. organic-chemistry.org The strategic functionalization of the aromatic ring or the lactam nitrogen can lead to a diverse library of heterocyclic molecules, underscoring the role of the parent structure as a key synthetic intermediate.
Precursor for Complex Organic Molecules
This compound is a valuable starting point for the assembly of elaborate organic molecules, including those with challenging structural features like multiple stereocenters or strained ring systems. The reactivity of the C-H bonds on the isoindolinone skeleton, particularly at positions adjacent to the carbonyl or on the fused benzene (B151609) ring, allows for a variety of C-H functionalization reactions.
Recent studies have shown that isoindolinone derivatives can be synthesized through transition metal-catalyzed reactions, such as those involving rhodium(II) catalysts, to construct derivatives containing continuous quaternary carbons. rsc.org This is a significant achievement, as the creation of such sterically hindered centers is a known synthetic challenge. rsc.org Moreover, ruthenium-catalyzed C-H functionalization has been employed to synthesize 3-substituted isoindolinones, and palladium catalysis has enabled the synthesis of 3-imino-isoindolinones from N-methoxy benzamides and isocyanides. nih.gov These methodologies demonstrate the capability to introduce complexity and diverse functional groups onto the isoindolinone scaffold, paving the way for the synthesis of novel and intricate molecular architectures.
Table 1: Selected Synthetic Methodologies for Isoindolinone Derivatives
| Catalyst/Reagent System | Reaction Type | Resulting Structure | Ref. |
| Rhodium(II) catalyst | Intermolecular OH transfer with diazos | Isoindolinones with continuous quaternary carbons | rsc.org |
| Palladium catalyst | C-H Carbonylation of benzylamines | Isoindolinone scaffolds | organic-chemistry.org |
| Ruthenium catalyst | C-H Functionalization with acrylates/alkynes | 3-Substituted isoindolinones | nih.gov |
| Palladium catalyst | Isocyanide insertion-cyclization | 3-Imino-isoindolinones | nih.gov |
Role in Natural Product Synthesis and Analogue Derivatization
The isoindolinone motif is a core structural component found in a variety of natural products, many of which exhibit significant biological activity. beilstein-journals.org Consequently, the synthesis of this heterocyclic system is a critical step in the total synthesis of these natural compounds and in the preparation of their synthetic analogues for structure-activity relationship studies.
For example, the isoindolinone moiety is a key feature of magallanesine, a natural product whose synthesis has been achieved via an intramolecular Heck reaction to form the lactam ring. beilstein-journals.org Another example includes the synthesis of analogues of aspergillin PZ, where the isoindolinone unit was assembled using an intramolecular Diels-Alder reaction. beilstein-journals.org The development of synthetic routes to access the core, such as the one starting from this compound, provides chemists with the necessary tools to build these complex natural targets and to create derivatives with potentially enhanced or modified biological profiles. The derivatization of the core structure allows for systematic modifications to probe biological targets and optimize activity. acs.org
Utilization in the Synthesis of Agrochemical Intermediates (Focus on Chemical Synthesis, not Efficacy)
The isoindolinone and the related phthalimide (B116566) scaffolds are of significant interest in the agrochemical industry. These structures serve as key intermediates in the synthesis of a range of active ingredients for crop protection.
Recent research has highlighted the development of novel isoindolinone-based derivatives with potential applications as acaricides. acs.org For instance, a compound designated FM-1088, which is a phenyl trifluoroethyl thioether derivative of isoindolinone, was synthesized and identified as a potent agent against specific agricultural mite species. acs.org Furthermore, isoindolinone derivatives have been used as precursors for fungicidal compounds through acid-catalyzed intramolecular cyclizations and rearrangements. rsc.org The related phthalimide structure, which is an oxidized version of the isoindolinone core, is a known building block in the synthesis of insecticides like phosmet (B1677707) and fungicides such as folpet. nih.govmdpi.com Additionally, the introduction of a carboxylic ester group to isoindolinedione-substituted benzoxazinone (B8607429) derivatives has led to compounds with herbicidal properties, acting as protox inhibitors. nih.gov These examples firmly establish the isoindolinone skeleton as a crucial intermediate in the chemical synthesis of modern agrochemicals.
Table 2: Isoindolinone and Phthalimide Scaffolds in Agrochemical Synthesis
| Scaffold Type | Agrochemical Class | Example Application/Target | Ref. |
| Isoindolinone | Acaricide | Synthesis of FM-1088 for mite control | acs.org |
| Isoindolinone | Fungicide | Precursors to fungicidal morpholines | rsc.org |
| Phthalimide | Insecticide | Intermediate for compounds like phosmet | mdpi.com |
| Isoindoline-1,3-dione | Herbicide | Synthesis of protox inhibitor herbicides | nih.gov |
Integration into Material Science Applications (e.g., Monomers, Ligands for Catalysis)
The structural rigidity and synthetic accessibility of isoindoline (B1297411) derivatives make them attractive candidates for applications in material science. One key area is their use as ligands to form transition metal complexes for catalysis. Isoindoline-based pincer ligands, for example, have been synthesized and complexed with metals like platinum(II), demonstrating their utility in coordination chemistry. rsc.org These complexes can have applications in various catalytic transformations.
In addition to catalysis, isoindoline derivatives have been incorporated into materials such as pigments. A patent describes the use of specific isoindoline derivatives in pigment compositions for coloring polymers, coatings, and printing inks. google.com While the direct polymerization of this compound is not widely documented, its structure suggests potential as a monomer precursor. Through chemical modification, such as reduction of the oxo group and hydrolysis of the ester to a carboxylic acid, followed by N-alkylation with a functional group, it could be converted into a diol or a diamine-diacid monomer. Such monomers could potentially undergo step-growth polymerization to form polyamides or polyesters, which are highly important classes of engineering plastics and fibers. nih.govyoutube.com The fused ring structure of the isoindoline would impart rigidity and thermal stability to the resulting polymer backbone.
Development of Novel Reagents and Catalyst Scaffolds from Isoindoline Derivatives
Building on their role as ligands, isoindoline derivatives are instrumental in the development of novel reagents and more sophisticated catalyst scaffolds. The modular synthesis of isoindoline-based ligands allows for the fine-tuning of their steric and electronic properties, which is crucial for controlling the activity and selectivity of metal catalysts. rsc.org
For example, tridentate isoindoline-based ligands have been used to create non-heme manganese(II) complexes that catalyze oxidative demethylation reactions. rsc.org The ability to easily modify the substituents on the isoindoline framework enables the creation of a library of ligands for screening in various catalytic processes, including asymmetric synthesis where chiral ligands are required to control stereoselectivity. acs.org The development of new synthetic routes to functionalized isoindolinones, such as those employing C-H activation, further expands the toolbox for creating bespoke ligands and catalyst scaffolds tailored for specific chemical transformations. researchgate.net This continuous development ensures that isoindoline-derived structures will remain at the forefront of catalyst design.
Derivatives and Analogs of Ethyl 3 Oxoisoindoline 1 Carboxylate: Structure Reactivity Relationships
Systematic Substituent Effects on Synthetic Pathways and Reactivity Profiles
The electronic nature of substituents on the aromatic portion of the isoindolinone core plays a critical role in dictating the molecule's reactivity. The principles governing these effects can be observed in the synthesis and reactions of related heterocyclic systems. The substitution pattern on the core structure can significantly impact chemo- and regioselectivity. beilstein-journals.org
Research into the synthesis of 3-substituted isoindolin-1-ones, which share the core structure of the title compound, demonstrates the influence of substituents on reaction outcomes. In a two-step procedure starting from 2-cyanobenzaldehyde (B126161) and various substituted 2-nitroanilines, a series of 3-((nitrophenyl)amino)isoindolin-1-one derivatives were prepared. nih.gov The yields of these reactions provide insight into how different electronic environments on an attached N-phenyl ring affect the efficiency of the synthetic pathway. nih.gov
For instance, the synthesis of the unsubstituted analog, 3-((nitrophenyl)amino)isoindolin-1-one (10a), proceeded in a high yield of 79%. nih.gov In contrast, the introduction of a strong electron-withdrawing trifluoromethyl group in the para position of the nitroaniline reactant, leading to 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one (10h), resulted in a significantly lower yield of 39%. nih.gov This suggests that the electronic properties of the substituents have a tangible impact on the reaction's efficiency.
| Compound | Substituent on N-phenyl ring | Reported Yield (%) | Reference |
|---|---|---|---|
| 10a | None | 79 | nih.gov |
| 10h | 4-(Trifluoromethyl) | 39 | nih.gov |
In reactions involving other related heterocycles, such as indoles, the effect of substituents is also well-documented. Electron-rich indoles typically favor alkylation at the C3 position, while the presence of electron-withdrawing groups on the indole (B1671886) nitrogen can lead to different products, such as cyclopropanation products. beilstein-journals.org These findings highlight a general principle: the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring of a heterocyclic system like ethyl 3-oxoisoindoline-1-carboxylate can be expected to modulate the electron density of the core, thereby influencing its susceptibility to electrophilic or nucleophilic attack and altering reaction pathways and product distributions. beilstein-journals.org
Stereochemical Influences on Reaction Outcomes and Selectivity
The C1 position of this compound is a stereocenter, meaning that stereochemical factors can exert significant control over its reactions. The development of asymmetric reactions often focuses on diastereoselective and enantioselective strategies to control the formation of specific stereoisomers. nih.govbeilstein-journals.org
Diastereoselective conjugate additions (DCA) are a common method where a chiral auxiliary is used on a reactant to block one face of the molecule from an incoming nucleophile, leading to the preferential formation of one diastereomer. nih.govbeilstein-journals.org While not directly a conjugate addition, reactions at the C1 position of a chiral this compound derivative would be similarly influenced by steric hindrance from existing groups, guiding the approach of reagents to the less hindered face.
Enantioselective conjugate additions (ECA) represent a more atom-economical approach, using a chiral catalyst in low quantities to achieve high stereoselectivity without needing to attach and later remove a chiral auxiliary. nih.gov Bifunctional catalysts, for example, have been developed that can activate both the nucleophile and the electrophile simultaneously to facilitate highly enantio- and diastereoselective Michael reactions. nih.gov In the context of this compound, a chiral catalyst could coordinate to the ketone or ester group, creating a chiral environment around the C1 position and directing the addition of a nucleophile to produce a specific enantiomer. nih.gov
The principles of stereocontrol are crucial in multicomponent reactions as well, where several new bonds are formed in a single operation. researchgate.net The stereochemical outcome of such complex transformations is highly dependent on the geometry of the starting materials and the nature of the catalyst used. researchgate.net Therefore, in any synthesis aiming to produce a specific stereoisomer of a derivative of this compound, careful consideration of chiral auxiliaries, substrates, or catalysts is paramount to control the reaction's selectivity. nih.govbeilstein-journals.org
Tuning Reactivity through Functional Group Modifications at the Ester and Ketone Positions
The ester and ketone functional groups are key to the reactivity of this compound. libretexts.org Both contain a carbonyl group (C=O), a highly polarized structure that is central to their chemical behavior. libretexts.orgmasterorganicchemistry.com Modifying these groups can profoundly alter the molecule's physical properties and reaction profile.
One of the most common modifications of an ester is its hydrolysis to the corresponding carboxylic acid. This transformation can occur under acidic or basic conditions. researchgate.net For example, in the synthesis of certain quinoxaline (B1680401) derivatives, partial hydrolysis of an ethyl ester to its carboxylic acid was observed as a side reaction under acidic reflux conditions. researchgate.net This conversion from an ester to a carboxylic acid drastically changes the molecule's properties. nih.gov Carboxylic acids are significantly more polar and less lipophilic than their ester counterparts and can participate in hydrogen bonding in a different manner. nih.govopentextbc.ca
A study on N-substituted benzomorphans provides a clear example of how this functional group change impacts molecular properties. nih.gov The conversion of an ethyl ester substituent to its corresponding carboxylic acid derivative resulted in a dramatic decrease in the calculated partition coefficient (ClogP), a measure of lipophilicity. nih.gov This change from a lipophilic ester to a more hydrophilic acid can also reverse the compound's biological efficacy, for instance, transforming an antagonist into an agonist. nih.gov
| Compound Series | N-Substituent Functional Group | Example Compound | Calculated log P (ClogP) | Reference |
|---|---|---|---|---|
| Benzomorphan Analogs | Ester (Carbethoxymethyl) | NME-1 | 3.751 | nih.gov |
| Acid (Carboxymethyl) | NMA-1 | 0.459 | nih.gov | |
| Anilidopiperidine Analogs | Ester (Ethylpropionate) | Remifentanil | 1.956 | nih.gov |
| Acid (Propionic acid) | Hydrolyzed Remifentanil | -0.777 | nih.gov |
Emerging Research Trends and Future Prospects for Ethyl 3 Oxoisoindoline 1 Carboxylate Research
Integration with Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. mdpi.comnih.gov These technologies are increasingly being applied to the design of synthetic pathways and the optimization of reaction conditions for complex molecules like isoindolinones. mdpi.com
Predictive Modeling : ML models can predict the outcomes of chemical reactions, including yield and selectivity, under various conditions. nih.gov For the synthesis of isoindolinones, this means that reaction parameters such as catalyst choice, solvent, temperature, and reagent ratios can be optimized computationally before any experiments are run, saving time and resources. mdpi.com
De Novo Design : Generative AI models can design novel isoindolinone derivatives with desired properties. nih.gov By inputting specific parameters, such as target bioactivity or specific physicochemical properties, these models can generate new molecular structures based on the Ethyl 3-oxoisoindoline-1-carboxylate scaffold for further investigation. nih.gov
The integration of AI and ML is expected to significantly accelerate the exploration of the chemical space around the isoindolinone core, leading to the rapid identification of new functional molecules. researchgate.net
Continuous Flow Chemistry and Automated Synthesis Optimization
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward automation and scale-up. nih.govnih.gov These benefits are being actively explored for the synthesis of isoindolinone derivatives.
Enhanced Reaction Efficiency : Flow reactors enable precise control over reaction parameters, which can lead to higher yields and shorter reaction times. nih.govcardiff.ac.uk For instance, the synthesis of isoindolinones via electrochemical cyclization of amides has been shown to be significantly more efficient in a flow microreactor compared to a batch setup, requiring no supporting electrolyte and achieving higher yields in a fraction of the time. cardiff.ac.uk
Automation and High-Throughput Screening : Automated flow synthesis platforms allow for the rapid optimization of reaction conditions. By systematically varying parameters and using real-time analysis, optimal conditions for the synthesis of specific isoindolinone targets can be identified quickly. nih.gov This approach is ideal for creating libraries of derivatives for screening purposes.
Telescoped Reactions : Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. nih.gov This has been demonstrated in the synthesis of complex drug molecules and could be applied to multi-step syntheses that start from simple precursors and end with functionalized isoindolinones. nih.gov
The table below illustrates the comparison between batch and flow synthesis for an electrochemical isoindolinone synthesis.
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | 6 hours | 1.5 hours | cardiff.ac.uk |
| Yield | 51% | 96% | cardiff.ac.uk |
| Supporting Electrolyte | Required | Not Required | cardiff.ac.uk |
This shift towards continuous flow and automation is poised to make the synthesis of this compound and its analogs more efficient, scalable, and cost-effective.
Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly moving towards more sustainable methods, with photocatalysis and electrocatalysis at the forefront. These techniques often allow for reactions to occur under mild conditions, avoiding the need for harsh reagents or high temperatures.
Visible-Light Photocatalysis : This method uses light to generate highly reactive radical species under gentle conditions. nih.gov It has been successfully applied to the synthesis of isoindolinones through various pathways, such as the C-H alkylation of indoles to form polycyclic indolones. nih.govresearchgate.net For example, a visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones provides a route to 3-substituted isoindolinones. organic-chemistry.org
Electrosynthesis : Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical reduction of cyclic imides, such as phthalimides, can be controlled to produce hydroxylactams and lactams, which are key isoindolinone precursors. organic-chemistry.org This has been demonstrated using a simple undivided cell with carbon electrodes, showcasing a practical and efficient approach. organic-chemistry.org Furthermore, electrochemical flow reactors have been designed for the efficient synthesis of isoindolinones via intramolecular hydroamination, a process that is less efficient in batch. cardiff.ac.uk
These catalytic strategies represent a green and powerful toolkit for accessing the isoindolinone scaffold, offering novel reaction pathways that are both efficient and environmentally benign.
Advanced Characterization Techniques (e.g., In-situ Spectroscopy)
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced characterization techniques, particularly in-situ spectroscopy, provide real-time insights into a reacting system, allowing chemists to observe intermediates, track reaction kinetics, and understand complex mechanistic pathways without altering the reaction conditions. mt.commdpi.com
In-situ FTIR and Raman Spectroscopy : Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful for monitoring chemical transformations in real time. mdpi.comfu-berlin.de By inserting a probe directly into the reaction vessel, it is possible to track the concentration changes of reactants, products, and transient intermediates throughout the course of a reaction. mt.commt.com This is invaluable for identifying reaction endpoints, elucidating mechanisms, and ensuring process robustness, especially in complex reactions leading to isoindolinones. mt.com
Operando Spectroscopy : This approach combines catalytic performance measurement with simultaneous spectroscopic characterization under actual working conditions. mdpi.com It can provide a direct correlation between the structure of a catalyst or intermediate and its activity, which is essential for developing more efficient catalytic systems for isoindolinone synthesis.
Electrochemical Characterization : For isoindolinone derivatives being explored for applications in materials science, such as energy storage, detailed electrochemical characterization is essential. researchgate.net Cyclic voltammetry (CV) is used to study the redox activity of these molecules, revealing information about their potential for use as electroactive species in batteries. researchgate.net
These advanced analytical methods are moving chemical synthesis from a "black box" approach to a precisely understood and controllable process.
Design and Synthesis of Next-Generation Isoindoline (B1297411) Scaffolds for Novel Chemical Functions
The core isoindolinone structure is a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. nih.govnih.gov Research is continuously focused on developing new isoindolinone-based structures with unique properties and functions.
Novel Bioactive Agents : By strategically modifying the isoindolinone scaffold, researchers are developing new drug candidates. For example, novel isoindolinone derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase, GABAA receptor modulators for epilepsy, and dual inhibitors of IDO1 and TDO for cancer immunotherapy. nih.govacs.orgnih.gov
Fused and Spirocyclic Systems : The synthesis of more complex, three-dimensional structures, such as fused and spirocyclic isoindolinones, is a growing area of interest. rsc.orgmdpi.com These molecules occupy a larger, more complex chemical space, which can lead to improved selectivity and potency when interacting with biological targets. mdpi.com Rhodium-catalyzed reactions have been developed to create isoindolinone derivatives containing continuous quaternary carbons, a challenging synthetic feat. rsc.org
Functional Materials : Beyond medicine, isoindolinones are being explored for their use in materials science. rsc.org Their rigid, aromatic structure can impart useful photophysical properties, making them candidates for use as fluorescent probes or organic dyes. rsc.org
The ongoing development of innovative synthetic methodologies continues to expand the library of accessible isoindolinone scaffolds, paving the way for the discovery of next-generation pharmaceuticals and functional materials. nih.govacs.org
Q & A
Q. What are the established synthetic routes for Ethyl 3-oxoisoindoline-1-carboxylate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via cyclization or substitution reactions. For example, a K₂CO₃-catalyzed Michael addition using ethyl acrylate derivatives under reflux conditions yields the compound with 85–90% efficiency . Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Analytical validation via ¹H/¹³C-NMR (e.g., δ 7.99–7.95 ppm for aromatic protons) and mass spectrometry (m/z = 262 [M+H⁺]) ensures structural confirmation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR Analysis : ¹H-NMR (400 MHz, CDCl₃) shows distinct peaks for the isoindoline ring (δ 7.99–7.45 ppm) and ethyl ester groups (δ 4.47–4.15 ppm). ¹³C-NMR confirms the carbonyl (δ 168.7 ppm) and ester functionalities (δ 62.3 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 262 [M+H⁺]) and fragmentation patterns to verify purity .
- Elemental Analysis : Combustion analysis (e.g., C: 64.38%, H: 5.40%, N: 6.63%) matches theoretical values for C₁₁H₁₁NO₃ .
Advanced Research Questions
Q. What mechanistic insights explain the role of K₂CO₃ in catalyzing Michael reactions involving this compound derivatives?
K₂CO₃ acts as a base to deprotonate nucleophiles (e.g., enolates), facilitating conjugate addition to α,β-unsaturated esters. Isotopic labeling studies and DFT calculations reveal that the catalyst stabilizes transition states through electrostatic interactions, reducing activation energy. Competing pathways (e.g., retro-Michael reactions) are minimized by optimizing solvent polarity and temperature .
Q. How can computational modeling (e.g., DFT or MD simulations) predict solvent effects on the reactivity of this compound?
Density Functional Theory (DFT) analyzes solvent-solute interactions, such as hydrogen bonding between polar aprotic solvents (e.g., DMSO) and the carbonyl group. Molecular dynamics simulations quantify solvation free energy and diffusion coefficients, guiding solvent selection for reaction optimization. For example, ethyl lactate’s hydrogen-bonding capacity enhances solubility without side reactions .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from twinning or disorder. Using SHELX software, researchers can apply twin-law refinement or incorporate restraints for disordered regions. Cross-validation with NMR data (e.g., NOE correlations) ensures structural accuracy. For example, SHELXL refinement resolved a 0.02 Å deviation in C=O bond lengths for a related isoindolinone .
Methodological Considerations
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis of the ester group).
- Spectroscopic Tracking : FTIR detects ester C=O stretching (∼1720 cm⁻¹) reduction, while TGA measures thermal decomposition onset .
Q. What statistical approaches are recommended for analyzing contradictory biological activity data in isoindolinone derivatives?
- Multivariate Analysis : Principal Component Analysis (PCA) identifies outliers in bioassay datasets (e.g., IC₅₀ variations due to impurities).
- Error Source Evaluation : Quantify batch-to-batch variability (e.g., ±5% yield differences) using ANOVA and control charts. Cross-correlate with synthetic parameters (e.g., catalyst purity) to isolate confounding factors .
Data Presentation Guidelines
Q. Example Table: Comparative Yields Under Different Conditions
| Condition | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Reflux, 12 h | DMF | K₂CO₃ | 90 | 99.5 |
| Room Temp, 24 h | THF | NaOAc | 65 | 95.2 |
| Microwave, 30 min | EtOH | None | 78 | 97.8 |
| Data adapted from cyclization studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
